5-bromo-N-ethylisoquinolin-1-amine
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Overview
Description
5-bromo-N-ethylisoquinolin-1-amine is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds that have gained significant attention due to their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-ethylisoquinolin-1-amine can be achieved through several methods. One common approach involves the bromination of N-ethylisoquinolin-1-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Another method involves the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. In this approach, N-ethylisoquinolin-1-amine is subjected to microwave irradiation in the presence of a brominating agent, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-ethylisoquinolin-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-ethylisoquinolin-1-amine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of N-ethylisoquinolin-1-amine.
Common Reagents and Conditions
Major Products Formed
Substitution: Formation of azido, cyano, or amino derivatives of N-ethylisoquinolin-1-amine.
Oxidation: Formation of N-ethylisoquinolin-1-amine oxides.
Reduction: Formation of N-ethylisoquinolin-1-amine.
Scientific Research Applications
5-bromo-N-ethylisoquinolin-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Industrial Chemistry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Biological Research: This compound is used in biological studies to investigate its effects on cellular processes and molecular targets.
Mechanism of Action
The mechanism of action of 5-bromo-N-ethylisoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, isoquinoline derivatives have been shown to inhibit enzymes involved in DNA replication and repair, making them potential candidates for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
5-bromoisoquinoline: Lacks the ethyl group, making it less versatile in certain synthetic applications.
N-ethylisoquinolin-1-amine: Lacks the bromine atom, reducing its reactivity in substitution reactions.
5-chloro-N-ethylisoquinolin-1-amine: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
Uniqueness
5-bromo-N-ethylisoquinolin-1-amine stands out due to the presence of both the bromine atom and the ethyl group. This combination enhances its reactivity and allows for a broader range of chemical transformations. Additionally, the compound’s unique structure imparts specific biological activities that may not be observed in similar compounds .
Properties
IUPAC Name |
5-bromo-N-ethylisoquinolin-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-2-13-11-9-4-3-5-10(12)8(9)6-7-14-11/h3-7H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTHAWNZEVFERG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC2=C1C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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